molecular formula C15H13N3S2 B2536709 5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide CAS No. 339015-44-0

5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide

Cat. No.: B2536709
CAS No.: 339015-44-0
M. Wt: 299.41
InChI Key: HCNWAQRZLATJKM-UHFFFAOYSA-N
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Description

5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide is a chemical compound with the molecular formula C15H13N3S2. It is a member of the triazole family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide typically involves the reaction of 2-(methylsulfanyl)benzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to yield the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The methylsulfanyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydrosulfide group can participate in redox reactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a thiol group instead of a hydrosulfide group.

    5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazole: Lacks the hydrosulfide group.

    2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole: Contains a benzothiazole moiety.

Uniqueness

5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. The molecular formula is C15H16N4S3C_{15}H_{16}N_4S_3, and its structure features a triazole ring substituted with phenyl and methylsulfanyl groups.

PropertyValue
Molecular FormulaC₁₅H₁₆N₄S₃
Molecular Weight356.44 g/mol
CAS Number339015-44-0

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the triazole ring followed by the introduction of the methylsulfanyl and phenyl groups through nucleophilic substitution reactions.

Antimicrobial Properties

Research has shown that various triazole derivatives exhibit significant antimicrobial activity. A study evaluating the antimicrobial efficacy of related compounds indicated that many derivatives possess moderate to high activity against both gram-positive and gram-negative bacteria as well as fungi. Specifically:

  • In Vitro Studies : Compounds were tested using serial dilution methods to determine their Minimum Inhibitory Concentration (MIC). The results highlighted that compounds with similar structures to this compound displayed promising antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. For instance, studies have explored the inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission. The results suggested that certain triazole derivatives can inhibit AChE activity effectively, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Case Studies and Research Findings

  • Antimicrobial Screening : A series of synthesized triazole derivatives were screened for their antimicrobial activity. Results indicated that compounds with a similar structural framework exhibited varying degrees of effectiveness against common bacterial strains .
  • Enzyme Activity Studies : Research involving kinetic parameters showed that specific derivatives could inhibit AChE activity in vitro, suggesting potential applications in neuropharmacology .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the substituent groups on the triazole ring significantly influence biological activity, guiding future synthesis efforts towards more potent derivatives.

Properties

IUPAC Name

3-(2-methylsulfanylphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S2/c1-20-13-10-6-5-9-12(13)14-16-17-15(19)18(14)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNWAQRZLATJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NNC(=S)N2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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